molecular formula C12H13ClN6 B12225387 5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12225387
M. Wt: 276.72 g/mol
InChI Key: QTNVXAGBOQHEEQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C12H13ClN6. It is a derivative of pyrimidine and piperazine, which are both significant in medicinal chemistry due to their diverse biological activities. This compound is often used in scientific research for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-(pyrimidin-4-yl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group would yield 5-methoxy-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine.

Scientific Research Applications

5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate various signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
  • 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1

Uniqueness

5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate specific pathways and its potential therapeutic applications make it a valuable compound in research .

Properties

Molecular Formula

C12H13ClN6

Molecular Weight

276.72 g/mol

IUPAC Name

5-chloro-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C12H13ClN6/c13-10-7-15-12(16-8-10)19-5-3-18(4-6-19)11-1-2-14-9-17-11/h1-2,7-9H,3-6H2

InChI Key

QTNVXAGBOQHEEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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